Quinoxaline-6-carbohydrazide

Overview

Description

Quinoxaline-6-carbohydrazide is a chemical compound with the CAS number 175204-23-6 .

Synthesis Analysis

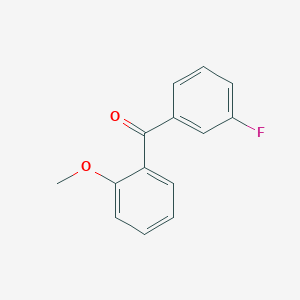

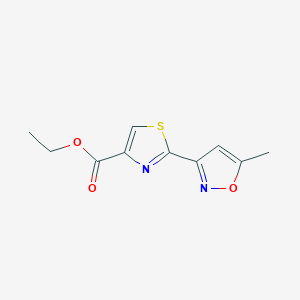

A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized as anti-diabetic agents . All synthesized compounds were screened as possible α-glucosidase inhibitors and exhibited good inhibitory activity .Molecular Structure Analysis

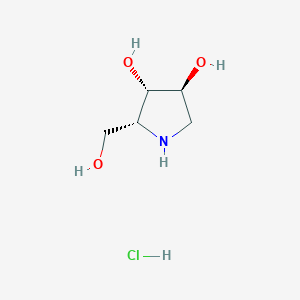

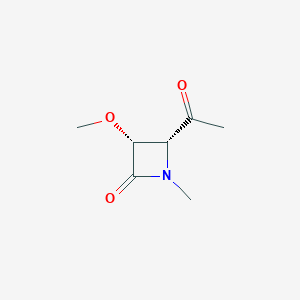

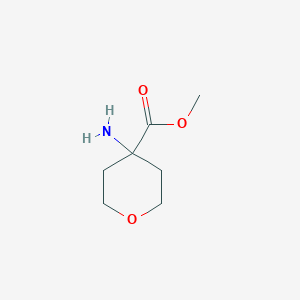

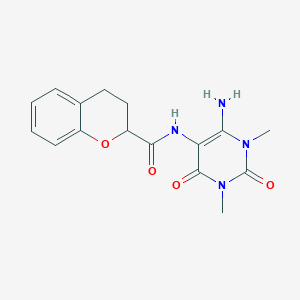

Quinoxaline-6-carbohydrazide is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring and a pyrazine ring . The molecular docking of all derivatives was performed to get an insight into the binding mode of these derivatives within the active site of the enzyme .Chemical Reactions Analysis

Quinoxaline derivatives are an important class of heterocyclic compounds in which N replaces one or more carbon atoms of the naphthalene ring . The reactions of fluorinated isatins and N ‐acetylisatins with thiocarbohydrazide have been investigated .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Treatment

Quinoxaline-6-carbohydrazide derivatives have been designed and synthesized as potent α-glucosidase inhibitors, which are crucial in the treatment of diabetes mellitus. These inhibitors play a significant role in managing type II diabetes by preventing the conversion of carbohydrates into glucose, thus controlling blood sugar levels . The most potent derivative, bearing a 3-fluorophenyl moiety, showed competitive inhibition, indicating its potential as an effective anti-diabetic agent .

Molecular Docking Studies

The molecular docking studies of quinoxaline-6-carbohydrazide derivatives provide insights into their interaction with biological targets. These studies help in understanding the binding mode of the compounds within the active sites of enzymes, which is essential for the rational design of new drugs . The in silico assessments correlate well with experimental results, making these derivatives promising candidates for further drug development .

Mechanism of Action

Target of Action

Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

Quinoxaline-6-carbohydrazide interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting α-glucosidase, quinoxaline-6-carbohydrazide affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .

Result of Action

The primary result of quinoxaline-6-carbohydrazide’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .

Safety and Hazards

properties

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

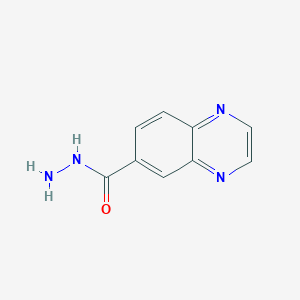

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-carbohydrazide | |

CAS RN |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)